1-Butyl-2-phenyl-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
122863-37-0 |
|---|---|
Molecular Formula |
C13H16N2 |
Molecular Weight |
200.28 g/mol |
IUPAC Name |
1-butyl-2-phenylimidazole |
InChI |
InChI=1S/C13H16N2/c1-2-3-10-15-11-9-14-13(15)12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3 |
InChI Key |
UQWBCJHVNOKNTG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=CN=C1C2=CC=CC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Butyl 2 Phenyl 1h Imidazole and Its Analogues
Conventional Synthetic Approaches
Conventional methods for synthesizing the imidazole (B134444) core are well-established and provide the foundation for producing a wide array of substituted imidazoles, including 1-butyl-2-phenyl-1H-imidazole.
Multi-component Cyclo-condensation Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single step to form a product that incorporates substantial portions of all the reactants. For the synthesis of 1,2-disubstituted imidazoles, a common approach involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, a primary amine, and an ammonia (B1221849) source. u-tokyo.ac.jptandfonline.com
One of the most utilized methods is the Radziszewski reaction and its variations. In a typical synthesis of a 1,2,4,5-tetrasubstituted imidazole analogous to this compound, a mixture of an aryl aldehyde, butylamine (B146782), a 1,2-diketone, and ammonium (B1175870) acetate (B1210297) is reacted. tandfonline.com The use of p-toluenesulfonic acid as a catalyst in ethanol (B145695) under reflux conditions has been reported to produce good yields. tandfonline.com This approach is valued for its ability to generate complex molecules from simple and readily available starting materials in a single operation. tandfonline.com
| Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Catalyst | Product Type | Ref |
| Aryl aldehyde | Butylamine | 1,2-bis(4-chlorophenyl)-1,2-ethanedione | Ammonium acetate | p-Toluenesulfonic acid | 1-butyl-4,5-bis(p-chlorophenyl)-2-aryl-1H-imidazole | tandfonline.com |
| Aldehyde | Primary amine | 1,2-Diketone | Ammonium acetate | Various acids | 1,2,4,5-Tetrasubstituted imidazoles | semanticscholar.org |
| Acenaphthylene-1,2-dione | Aromatic aldehyde | Ammonium acetate | - | Ferric hydrogensulfate | 8-aryl-7H-acenaphtho[1,2-d]imidazoles | researchgate.net |
Nitro-reductive Cyclization Pathways
Nitro-reductive cyclization is a powerful one-pot method for the synthesis of benzimidazoles, which are structural analogues of imidazoles. This process typically involves the reduction of an o-nitroaniline derivative in the presence of an aldehyde. organic-chemistry.orgresearchgate.net The nitro group is reduced to an amino group, which then undergoes cyclization with the aldehyde to form the imidazole ring.
A common reducing agent for this transformation is sodium dithionite (B78146) (Na2S2O4). organic-chemistry.orgmdpi.comsemanticscholar.org For instance, the synthesis of ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate was achieved by reacting ethyl 4-(butylamino)-3-nitrobenzoate with a substituted aldehyde in the presence of sodium dithionite in dimethyl sulfoxide (B87167) (DMSO). mdpi.comsemanticscholar.org This method is advantageous due to its mild reaction conditions and the ability to tolerate a wide range of functional groups on both the nitroaniline and the aldehyde. organic-chemistry.org Another system for this conversion employs iron powder and formic acid with an ammonium chloride additive. organic-chemistry.orgresearchgate.net
| Starting Material | Reagents | Product Type | Ref |
| Ethyl 4-(butylamino)-3-nitrobenzoate, substituted aldehyde | Sodium dithionite, DMSO | Ethyl 1-butyl-2-substituted-1H-benzo[d]imidazole-5-carboxylate | researchgate.netmdpi.comsemanticscholar.org |
| Aromatic/Heteroaromatic 2-nitroamines | Iron powder, formic acid, NH4Cl | Bicyclic 2H-imidazoles | organic-chemistry.orgresearchgate.net |
| o-Nitroanilines, aldehydes | Sodium dithionite, ethanol | 2-Substituted N-H, N-alkyl, and N-aryl benzimidazoles | organic-chemistry.org |
Condensation Reactions
The condensation of a 1,2-dicarbonyl compound with an aldehyde in the presence of ammonium acetate is a fundamental method for forming the imidazole ring. rsc.org Variations of this include the reaction of α-haloketones with amidines. orgsyn.org This latter approach is a widely used method for preparing 2,4-disubstituted imidazoles. orgsyn.org While traditionally carried out in solvents like chloroform, which is now considered toxic, optimizations have led to the use of less hazardous solvent systems like a mixture of tetrahydrofuran (B95107) (THF) and water with potassium bicarbonate as the base. orgsyn.org
Another condensation strategy involves the reaction of α-acylaminoketones, which act as 1,4-diketo compounds, cyclizing in the presence of ammonium acetate. derpharmachemica.com
Advanced Synthetic Techniques
To overcome some of the limitations of conventional methods, such as long reaction times and harsh conditions, advanced synthetic techniques have been developed.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating a wide range of chemical reactions. tandfonline.comderpharmachemica.com In the context of imidazole synthesis, microwave irradiation has been shown to dramatically reduce reaction times and often improve yields compared to conventional heating. tandfonline.com
The one-pot, four-component cyclo-condensation of an aryl aldehyde, butylamine, a 1,2-diketone, and ammonium acetate can be performed under microwave irradiation to afford 1,2,4,5-tetrasubstituted imidazoles in minutes, as opposed to the hours required for thermal methods. tandfonline.com For example, the synthesis of 1-butyl-4,5-bis(4-chlorophenyl)-2-phenyl-1H-imidazole and its analogues was achieved in 7-9 minutes with yields ranging from 71-89% using microwave heating, while the conventional reflux method took about 10 hours to achieve slightly lower yields (68-87%). tandfonline.com The efficiency of microwave-assisted synthesis is also demonstrated in the preparation of 2,4,5-trisubstituted imidazoles from 1,2-diketones and aldehydes, yielding products in the range of 80-99%. acs.org
| Reactants | Catalyst/Conditions | Reaction Time (MW) | Yield (MW) | Reaction Time (Conventional) | Yield (Conventional) | Ref |
| Benzaldehyde (B42025), Butylamine, 1,2-bis(4-chlorophenyl)-1,2-ethanedione, Ammonium Acetate | p-Toluenesulfonic acid, Ethanol | 7-9 min | 71-89% | ~10 h | 68-87% | tandfonline.com |
| 1,2-Diketones, Aldehydes, Ammonium Acetate | - | - | 80-99% | - | - | acs.org |
| Nitriles, o-Phenylenediamines | Polyphosphoric acid/Phosphoric acid | 15 min | up to 92% | - | - | clockss.org |
Catalyst-Free Protocols
The synthesis of substituted imidazoles without the need for a metal catalyst represents an efficient and environmentally conscious approach in organic chemistry. These methods often rely on the intrinsic reactivity of the starting materials under specific thermal or solvent conditions.
A notable catalyst-free method involves the [3+2] cyclization of vinyl azides with amidines. nih.gov This reaction provides a direct route to 2,4-disubstituted imidazoles with a wide range of functional groups, demonstrating good to excellent yields. nih.gov The process is valued for its operational simplicity and the ability to produce imidazoles with free N-H and C-5 positions, which are available for further functionalization. nih.gov
Another significant catalyst-free approach is the one-pot, four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles. This reaction can be conducted using the neutral ionic liquid 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as the reaction medium, under either conventional heating or microwave irradiation. nih.gov This protocol successfully accommodates a broad spectrum of aldehydes and primary amines, yielding the desired products in high yields without the formation of byproducts. nih.gov
Furthermore, the Groebke–Blackburn–Bienaymé reaction (GBBR) provides a powerful, isocyanide-based multicomponent strategy for synthesizing fused imidazo (B10784944) heterocyles under solvent- and catalyst-free conditions, often assisted by ultrasound or microwave irradiation. acs.org While many GBBR methods use catalysts, catalyst-free versions have been developed, highlighting the green chemistry potential of this reaction. acs.org
Table 1: Examples of Catalyst-Free Synthesis of Imidazole Analogues
| Entry | Reactants | Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1 | Benzimidamide hydrochloride, (1-azidovinyl)benzene | DBU, CH3CN, 80 °C, 12 h | 2,4-Diphenyl-1H-imidazole | 95% | nih.gov |
| 2 | Benzamidine (B55565), (1-azidoethene-1,2-diyl)dibenzene | Toluene, 110 °C, 24 h | 2,4,5-Triphenyl-1H-imidazole | 91% | nih.gov |
| 3 | 4-(tert-Butyl)benzimidamide, (1-azidovinyl)benzene | DBU, CH3CN, 80 °C, 12 h | 4-Phenyl-2-(p-tolyl)-1H-imidazole | 89% | nih.gov |
| 4 | Benzil (B1666583), Benzaldehyde, Butylamine, Ammonium Acetate | [Bmim]Br, 100 °C, 25 min | 1-Butyl-2,4,5-triphenyl-1H-imidazole | 94% | nih.gov |
Transition Metal-Catalyzed Reactions
Transition metal catalysis offers powerful and versatile tools for the synthesis of imidazoles, enabling bond formations that are often challenging to achieve through other means. Catalysts based on copper, iron, and gold are particularly prominent in this field.
Copper-Mediated C-N Bond Formation
Copper-catalyzed reactions are fundamental in the synthesis of N-heterocycles, including imidazoles and their benzofused analogues. These methods are particularly effective for constructing carbon-nitrogen (C-N) bonds. A prominent strategy is the domino C-N cross-coupling reaction, which can be used to produce complex structures like 2-arylaminobenzimidazoles from readily available precursors. nih.govsemanticscholar.org This approach often involves a copper-based desulfurization followed by sequential intramolecular and intermolecular C-N coupling events. nih.govsemanticscholar.org The use of copper is advantageous due to its low cost and stability compared to other metals like palladium or cobalt. nih.gov
Research has optimized these reactions by screening various copper salts, ligands, bases, and temperatures to maximize yield. researchgate.net For instance, the coupling of thiourea (B124793) derivatives with bromo-anilines and aryl iodides has been successfully achieved using copper sulfate (B86663) (CuSO₄·5H₂O) in the presence of a 1,10-phenanthroline (B135089) ligand and potassium carbonate (K₂CO₃) as the base. researchgate.net
Table 2: Optimization of Copper-Catalyzed N-Arylation for Benzimidazole (B57391) Synthesis
| Entry | Copper Salt (mol%) | Ligand (mol%) | Base (2 equiv) | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | CuI (20) | 1,10-Phenanthroline (20) | K₂CO₃ | 80 | 15 | researchgate.net |
| 2 | CuI (20) | 1,10-Phenanthroline (20) | K₂CO₃ | 120 | 96 | researchgate.net |
| 3 | CuI (20) | 1,10-Phenanthroline (20) | KOH | 120 | 66 | researchgate.net |
| 4 | CuSO₄·5H₂O (20) | 1,10-Phenanthroline (20) | K₂CO₃ | 120 | 95 | researchgate.net |
| 5 | Cu(OAc)₂·H₂O (20) | 1,10-Phenanthroline (20) | K₂CO₃ | 120 | 96 | researchgate.net |
| 6 | CuSO₄·5H₂O (20) | None | K₂CO₃ | 120 | 6 | researchgate.net |
Copper catalysts are also employed in multicomponent reactions, such as the reaction of imidamides with carboxylic acids to regioselectively form 1,2,4-substituted imidazoles. rsc.org
Iron-Catalyzed Imidazoline (B1206853) Synthesis
Iron catalysis is an attractive option for synthesizing heterocyclic compounds due to iron's abundance, low cost, and low toxicity. nih.gov While specific iron-catalyzed protocols for the direct synthesis of 1-butyl-2-phenyl-1H-imidazoline are not extensively detailed, iron catalysts are effective in the synthesis of related N-heterocycles like benzimidazoles and quinolinones. rsc.orgrsc.org For example, an efficient one-pot, three-component synthesis of benzimidazole derivatives utilizes an iron(III) porphyrin catalyst. rsc.org This reaction proceeds through a domino sequence involving C-N bond formation and cyclization from benzo-1,2-quinone, various aldehydes, and ammonium acetate. rsc.org
Imidazolines are common precursors to imidazoles, and they can be readily oxidized to the corresponding aromatic imidazole ring system. organic-chemistry.org Therefore, iron-catalyzed methods that form the core imidazoline ring are a viable, albeit indirect, route to imidazole products.
Gold-Catalyzed Protocols
Gold catalysis has emerged as a powerful tool for constructing complex heterocyclic systems, particularly through the activation of alkynes and other unsaturated bonds. chim.it In imidazole synthesis, gold catalysts facilitate unique cycloaddition and annulation reactions.
One notable strategy involves the gold-catalyzed formal [3+2] cycloaddition of ynamides with 4,5-dihydro-1,2,4-oxadiazoles. organic-chemistry.orgdntb.gov.ua This reaction provides regioselective and atom-economical access to highly functionalized 4-aminoimidazoles. The mechanism is proposed to proceed through the formation of an α-imino gold carbene intermediate, which undergoes a subsequent cyclization. dntb.gov.uaacs.org
Another approach is the gold-catalyzed cyclization of propargyl amidines, which efficiently activates the carbon-carbon triple bond for a nucleophilic attack by the nitrogen atom, leading to the formation of the imidazole ring. chim.it These reactions are often carried out with a gold(I) catalyst like Ph₃AuCl in the presence of a silver co-catalyst. chim.it This method has been successfully applied to synthesize a range of 2-fluoroalkyl imidazole derivatives. chim.it
Regioselective Synthesis and Functionalization Strategies
Regioselectivity is a critical aspect of imidazole synthesis, ensuring that substituents are placed at the desired positions on the heterocyclic ring. The synthesis of a specifically substituted compound like this compound requires precise control over the reaction regiochemistry.
Several methods have been developed to achieve the regioselective synthesis of 1,2-disubstituted imidazoles and their analogues. acs.orgnih.gov A new method for preparing 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals, yielding almost exclusively the 1,2,5-trisubstituted isomer over the 1,2,4-isomer. nih.gov
Divergent synthesis strategies allow for the selective formation of different regioisomers from a common intermediate. acs.org For example, the regiocontrolled N-alkylation of a sulfamoyl-iodo-phenylthio-imidazole intermediate can be directed to produce either 1,2,5- or 1,2,4-trisubstituted imidazoles depending on the reaction conditions and the nature of the alkylating agent. acs.org
Palladium-catalyzed amination reactions have also been established as a powerful tool for the regiospecific synthesis of diversity-oriented libraries of 1,2-disubstituted (hetero)aryl fused imidazoles. acs.org These methods provide exceptional control over the final substitution pattern. acs.org
Preparation of Precursors and Key Intermediates
The synthesis of this compound relies on the availability of appropriate precursors and key intermediates. The classical and most direct route to this class of imidazoles is a multicomponent condensation reaction.
The key building blocks for a four-component synthesis of a 1,2,4,5-tetrasubstituted imidazole, which can be adapted for a 1,2-disubstituted analogue, are:
An α-dicarbonyl compound (e.g., benzil for a 4,5-diphenyl substituted product).
An aldehyde (e.g., benzaldehyde for a 2-phenyl substituent).
A primary amine (e.g., butylamine to install the 1-butyl group).
A nitrogen source, typically ammonium acetate. rsc.orgresearchgate.net
For the specific synthesis of this compound, a variation of this condensation would involve reacting phenylglyoxal (B86788) (an α-ketoaldehyde), butylamine, and a formaldehyde (B43269) equivalent with a nitrogen source.
Alternative precursors for building the imidazole core include:
Amidines and α-haloketones: A common route involves the condensation of an amidine (e.g., benzamidine) with an α-haloketone.
Oxazolones: These can serve as precursors that react with amines and subsequently cyclize to form imidazolones, which can be further modified. bohrium.com
N-monosubstituted amidines and 2-halo-3-alkoxy-2-propenals: These are used in highly regioselective syntheses. nih.gov
Vinyl azides and amidines: Used in catalyst-free [3+2] cycloadditions. nih.gov
The preparation of these precursors involves standard organic chemistry transformations. For example, benzamidine can be prepared from benzonitrile, and butylamine is a commercially available primary amine. Phenylglyoxal can be obtained from the oxidation of acetophenone.
Quaternization Reactions for Imidazole-Based Ionic Liquids
Quaternization of the N-3 position of this compound is a key step in the formation of 2-phenylimidazolium-based ionic liquids. This reaction introduces a second alkyl group onto the imidazole ring, resulting in a cationic imidazolium (B1220033) species. The choice of the alkylating agent determines the nature of the resulting cation, and a subsequent anion exchange can be performed to obtain the desired ionic liquid. researchgate.net
A notable example is the synthesis of 1-butyl-2-phenyl-3-methylimidazolium bis(trifluoromethanesulfonyl)amide. This involves the N-alkylation of 2-phenylimidazole (B1217362) with butyl iodide, followed by quaternization with methyl iodide to form the 1-butyl-3-methyl-2-phenylimidazolium iodide salt. Subsequent anion exchange with lithium bis(trifluoromethanesulfonyl)amide yields the final ionic liquid. cas.cn
The properties of the resulting ionic liquids, such as melting point, viscosity, and solubility, are highly dependent on the nature of both the cation and the anion. osti.govtandfonline.com
The table below provides an overview of the quaternization reaction to form imidazolium-based ionic liquids.
| Imidazole Derivative | Quaternizing Agent | Anion Source | Ionic Liquid Product | Ref. |
| This compound | Methyl Iodide | Lithium bis(trifluoromethanesulfonyl)amide | 1-Butyl-3-methyl-2-phenylimidazolium bis(trifluoromethanesulfonyl)amide | cas.cn |
| 1-Methylimidazole | 1-Chlorobutane | Potassium Hexafluorophosphate | 1-Butyl-3-methylimidazolium Hexafluorophosphate | researchgate.net |
| 1-Methylimidazole | 1-Chlorobutane | Sodium Tetrafluoroborate (B81430) | 1-Butyl-3-methylimidazolium Tetrafluoroborate | orgsyn.org |
| 1-Butylimidazole (B119223) | Bromo methacrylates | - | Polymerizable Imidazolium Bromide | tandfonline.com |
Structural Elucidation and Advanced Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of each atom within the molecule.
Proton NMR (¹H-NMR) provides detailed information about the hydrogen atoms in a molecule. In the ¹H-NMR spectrum of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the protons of the butyl group on the imidazole (B134444) ring exhibit characteristic signals. acs.org The methylene (B1212753) protons of the N-CH2(CH2)nCH3 substituent (where n=2 for the butyl group) typically appear as a triplet. acs.org The other aliphatic protons on the alkyl chain are generally found in the upfield region of the spectrum. acs.org Aromatic protons, by contrast, are observed in the downfield region, typically between 7.12 and 7.98 ppm. acs.org For a related series of compounds, the N-CH2 methylene protons appeared as a triplet at approximately 3.96–4.31 ppm, while the other aliphatic protons on the alkyl chain were observed at approximately 0.70–1.68 ppm. acs.org
Table 1: ¹H-NMR Spectroscopic Data for 1-Butyl-2-phenyl-1H-imidazole and Related Compounds
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 1-Butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carbonitrile | DMSO-d₆ | 0.72 (t, 3H, J= 7.6 Hz, -CH₃), 1.11-1.16 (m, 2H, -CH₂), 1.63-1.71 (m, 2H, -CH₂), 4.47 (t, 2H, J= 7.2 Hz, -CH₂), 7.63-7.69 (m, 2H), 7.73 (dd, 1H, J= 8.4 & 1.2 Hz), 7.92-7.96 (m, 2H), 8.05-8.15 (m, 3H), 8.29 (d, 1H, J= 0.8 Hz), 8.42 (s, 1H) turkjps.org |
| 1-Butyl-N-hydroxy-2-(pyridin-4-yl)-1H-benzo[d]imidazole-5-carboximidamide | DMSO-d₆ | 0.76 (t, 3H, J= 7.2 Hz, -CH₃), 1.12-1.18 (m, 2H, -CH₂), 1.64-1.68 (m, 2H, -CH₂), 4.38 (t, 2H, J= 6.8 Hz, N-CH₂), 5.87 (s, 2H, amidoxime (B1450833) NH₂), 7.68 (d, 1H, J= 8.8 Hz, H-7), 7.74 (dd, 1H, J= 8.8 & 1.6 Hz, H-6), 7.82 (dd, 2H, J= 4.8 & 1.6 Hz, H-2',6'), 8.04 (s, 1H, H-4), 8.80 (dd, 2H, J= 4.8 & 1.6 Hz, H-3',5'), 9.59 (s, 1H, amidoxime OH) turkjps.org |
| 1-Butyl-2-(3-(tert-butyl)-2-hydroxyphenyl)-1H-benzo[d]imidazole-5-carbonitrile | DMSO-d₆ | 0.77 (t, 3H, J= 7.2 Hz, -CH₃), 1.82-1.24 (m, 2H, -CH₂), 1.41 (s, 9H, -CH₃), 1.66-1.74 (m, 2H, -CH₂), 4.37 (t, 2H, J= 7.6 Hz, -CH₂), 6.98 (t, 1H, J= 8 Hz, H-5'), 7.41 (dd, 1H, J= 8 & 1.2 Hz, H-4'), 7.52 (dd, 1H, J= 8 & 1.2 Hz, H-6'), 7.71 (dd, 1H, J= 8.4 & 1.2 Hz, H-6), 7.91 (d, 1H, J= 8.8 Hz, H-7), 8.27 (d, 1H, J= 0.8 Hz, H-4), 11.59 (s, 1H, OH) turkjps.org |
Carbon-13 NMR spectroscopy provides complementary information to ¹H-NMR by detailing the carbon framework of the molecule. In N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, the carbon atoms of the butyl chain typically resonate at the higher field (lower ppm values) of the spectrum, with peaks appearing around 10–46 ppm. acs.org The aromatic carbons, in contrast, display signals in the downfield region, generally between 110 and 161 ppm. acs.org For a related compound, 1-butyl-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carboximidamide, the carbon signals for the butyl group were observed at 13.2, 19.1, and 31.2 ppm, with the N-CH₂ carbon appearing at 43.9 ppm. turkjps.org
Table 2: ¹³C-NMR Spectroscopic Data for a Related Compound
| Compound | Solvent | Chemical Shift (δ) in ppm |
|---|---|---|
| 1-Butyl-N-hydroxy-2-(naphthalen-2-yl)-1H-benzo[d]imidazole-5-carboximidamide | CD₃OD | 13.2, 19.1, 31.2, 43.9, 110.5, 116.3, 120.4, 126.3, 127.3, 127.6, 127.7, 127.8, 128.3, 128.5, 128.7, 132.5, 133.1, 136.3, 142.4, 151.4, 153.6 turkjps.org |
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), are instrumental in confirming the structural assignments made from 1D NMR data. COSY experiments reveal correlations between coupled protons, helping to piece together the molecule's connectivity. For instance, in a derivative of this compound, a COSY experiment confirmed the correlation between the methylene and methyl groups of the butyl substituent. mdpi.comsemanticscholar.org NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide through-space correlations, giving insights into the spatial proximity of different parts of the molecule. In related benzimidazole (B57391) derivatives, NOESY has been used to confirm the proximity of the N-CH₂ protons of the butyl group to specific protons on the benzimidazole ring system. turkjps.org
Vibrational Spectroscopy
Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are highly sensitive to the types of bonds present and their chemical environment.
FT-IR spectroscopy is a valuable tool for identifying functional groups within a molecule. In N-alkylated benzimidazole derivatives, the disappearance of the N-H stretching vibration (typically seen around 3400-3500 cm⁻¹) and the appearance of C-H stretching frequencies below 3000 cm⁻¹ (specifically in the 2838-2992 cm⁻¹ range) are indicative of successful N-alkylation. acs.org The spectra also show characteristic absorption peaks for sp² C-H (3002–3067 cm⁻¹), C=N (1608–1670 cm⁻¹), and C=C (1522–1591 cm⁻¹) stretching vibrations. acs.org
Raman spectroscopy provides complementary information to FT-IR and is particularly useful for studying non-polar bonds and symmetric vibrations. While specific Raman data for this compound is not extensively detailed in the provided search results, the technique has been applied to study related imidazole derivatives and their interactions. bohrium.comuantwerpen.beresearchgate.net For instance, FT-Raman spectroscopy has been used to confirm the chemical environment of N-alkylated imidazole derivatives. researchgate.net
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the monoisotopic mass is 200.131349 g/mol , and the average mass is 200.285 g/mol . epa.gov The molecular formula is C13H16N2. epa.gov
In mass spectrometry, particularly using techniques like electrospray ionization (ESI), the compound is first ionized. uib.no ESI is considered a soft ionization method that typically imparts little energy to the analyte, resulting in minimal fragmentation and a prominent molecular ion peak. uib.no For derivatives of this compound, a molecular ion peak corresponding to [M+H]+ is often observed in positive ionization mode. semanticscholar.org
While specific fragmentation data for this compound is not detailed in the provided research, analysis of related N-alkylated imidazoles and pyrroles shows characteristic fragmentation patterns. acs.orgresearchgate.net Electron impact (EI) induced fragmentation of N-n-butyl substituted heterocycles often involves hydrogen rearrangements and cleavage of the butyl chain. acs.org Common fragmentation pathways would likely include the loss of alkyl fragments from the butyl group (e.g., loss of a methyl, ethyl, or propyl radical) and potential cleavages of the imidazole ring itself, guided by the stability of the resulting fragment ions. researchgate.net
Table 1: Molecular Weight Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2 |
| Average Mass | 200.285 g/mol epa.gov |
| Monoisotopic Mass | 200.131349 g/mol epa.gov |
X-ray Diffraction Studies for Solid-State Structure Determination
Specific single-crystal X-ray diffraction data for this compound is not available in the cited literature. However, studies on closely related substituted imidazole derivatives provide insight into the structural features that would be expected. researchgate.netnih.govderpharmachemica.com For instance, in a study of 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol, the molecule was found to be non-planar, with the butylphenyl ring being significantly twisted relative to the plane of the imidazole ring. derpharmachemica.com The crystal structure was stabilized by both intra- and intermolecular hydrogen bonds. derpharmachemica.com
X-ray diffraction studies on other derivatives reveal that imidazole compounds can crystallize in various systems, such as monoclinic or orthorhombic, with specific space groups (e.g., P21/n, P21/c, or p212121). researchgate.netnih.govderpharmachemica.commdpi.com The analysis would also reveal key dihedral angles between the planes of the phenyl and imidazole rings, which influence the molecular packing. derpharmachemica.com
Table 2: Illustrative Crystallographic Data from Imidazole Derivatives
| Parameter | Example Value (Compound) | Reference |
|---|---|---|
| Crystal System | Monoclinic | researchgate.netderpharmachemica.commdpi.com |
| Space Group | P21/n | derpharmachemica.commdpi.com |
| a (Å) | 10.0330(3) | derpharmachemica.com |
| b (Å) | 14.7203(4) | derpharmachemica.com |
| c (Å) | 16.9169(5) | derpharmachemica.com |
| β (°) | 101.596(1) | derpharmachemica.com |
| Z (Molecules/Unit Cell) | 4 | researchgate.netderpharmachemica.commdpi.com |
Note: The data in this table is for the related compound 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol and is presented for illustrative purposes. derpharmachemica.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from ground state orbitals to higher energy, excited state orbitals. upi.edu The absorption of radiation causes electronic transitions within the molecule's chromophores—the parts of the molecule that absorb light. upi.edu In this compound, the chromophoric system consists of the phenyl ring and the imidazole ring.
The potential electronic transitions include π → π* and n → π. upi.edu The conjugated π-system of the phenyl and imidazole rings is expected to give rise to intense π → π transitions. upi.edu The non-bonding electrons on the nitrogen atoms of the imidazole ring could potentially lead to weaker n → π* transitions. upi.edu
While the specific UV-Vis absorption spectrum for this compound is not provided in the search results, studies on derivatives offer valuable comparisons. For example, a related benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, displays three major absorption bands at 229 nm, 262 nm, and 326 nm when dissolved in acetonitrile (B52724). semanticscholar.orgmdpi.com The absorption bands for this compound would likely occur in a similar region, characteristic of aromatic and heteroaromatic systems. The position and intensity of these bands are influenced by the solvent and the specific electronic structure of the molecule. ubbcluj.ro
Photoluminescence (PL) and Thin-Film Solid Emission Spectra Analysis
Photoluminescence (PL) spectroscopy is a technique used to study the light emitted by a material after it has absorbed photons. This phenomenon is observed in fluorescent molecules. While many simple imidazole derivatives are not strongly luminescent, the introduction of extensive conjugated systems can lead to materials with significant emission properties, which are of interest for applications like organic light-emitting diodes (OLEDs). semanticscholar.org
Research into complex benzimidazole derivatives shows that they can be highly fluorescent. semanticscholar.orgmdpi.com For instance, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate exhibits blue fluorescence, with an emission maximum at 429 nm in acetonitrile solution. semanticscholar.orgmdpi.com In a spin-coated solid film, this same compound showed an emission maximum at 460 nm. semanticscholar.orgmdpi.com Such compounds are investigated for their potential as blue-emitting materials in optoelectronic devices. semanticscholar.org The photoluminescent properties of the specific compound this compound are not detailed in the available literature, and significant fluorescence would not necessarily be expected without further modification to extend the π-conjugated system.
Table 3: Photoluminescence Data of a Related Benzimidazole Derivative
| Property | Value (in MeCN) | Value (Solid Film) | Reference |
|---|---|---|---|
| Excitation Wavelength (λex) | 326 nm | 300 nm | semanticscholar.orgmdpi.com |
| Emission Wavelength (λem) | 429 nm | 460 nm | semanticscholar.orgmdpi.com |
| Observed Emission Color | Blue | Blue | semanticscholar.org |
Note: The data in this table is for the related compound ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. semanticscholar.orgmdpi.com
Elemental Analysis for Composition Verification
Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) present in a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the compound's molecular formula. This comparison serves to verify the purity and elemental composition of a synthesized compound. banglajol.info
The molecular formula for this compound is C13H16N2. epa.gov Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), and nitrogen (14.007 u), the theoretical elemental composition can be calculated. In a typical experimental report, the "calculated" values are listed alongside the "found" values obtained from the analysis of the synthesized sample. Close agreement between these values confirms the identity of the compound. semanticscholar.orgmdpi.combanglajol.info
Table 4: Elemental Composition of this compound
| Element | Symbol | Atomic Weight (u) | Atoms in Formula | Total Mass | Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 77.98% |
| Hydrogen | H | 1.008 | 16 | 16.128 | 8.05% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 13.99% |
| Total | | | | 200.285 | 100.00% |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the geometric, electronic, and spectroscopic properties of molecules.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine key structural parameters. uantwerpen.be These studies provide precise data on bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional conformation.
For instance, in studies of closely related substituted imidazole (B134444) compounds, DFT calculations have been used to determine the orientation of the butyl and phenyl groups relative to the central imidazole ring. uantwerpen.be The butyl group often exhibits a tilted orientation with respect to the imidazole ring. uantwerpen.be The aromatic rings in such structures are typically found to be somewhat irregular. uantwerpen.be
Table 1: Illustrative Geometric Parameters of a Substituted 1-Butyl-2-phenyl-imidazole Derivative from DFT Calculations Note: The data below is for 1-butyl-2-(4-hydroxyphenyl)-4,5-dimethyl-imidazole 3-oxide, a related compound, to illustrate the type of information obtained from DFT studies. uantwerpen.be
| Parameter | Value |
|---|---|
| C-C Bond Length (Phenyl Ring) | 1.389 - 1.407 Å |
| C-N Bond Length (Imidazole Ring) | 1.354 - 1.394 Å |
| C-C Bond Length (Butyl Group) | 1.534 - 1.537 Å |
| C11-N15-C12 Bond Angle (Imidazole Ring) | 108.8° |
| C11-N15-C27-C30 Torsion Angle | 108.5° |
Molecular Electrostatic Potential (MEP) analysis is a critical tool for identifying the reactive sites within a molecule. The MEP map illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack. mdpi.comsemanticscholar.org In an MEP map, regions of negative electrostatic potential, typically colored red, are susceptible to electrophilic attack, while regions of positive potential, colored blue, are prone to nucleophilic attack.
For related benzimidazole (B57391) derivatives, MEP analysis has shown that the most negative regions (red) are often localized over electronegative atoms like the oxygen atoms of ester, methoxy, or hydroxyl groups. semanticscholar.org Conversely, the positive potential regions (blue) are typically found on the hydrogen atoms of the aromatic groups and the carbonyl carbon, indicating these as sites for nucleophilic reactivity. semanticscholar.org
The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is essential for understanding the electronic properties and chemical reactivity of a compound. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability and reactivity. A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com
These energy values are calculated using DFT methods. For a related benzimidazole derivative, ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, the electrochemical and optical properties were used to determine the HOMO and LUMO energy levels. mdpi.comsemanticscholar.org
Table 2: Frontier Orbital Energies for a Related Benzimidazole Derivative Note: Data is for ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate. mdpi.comsemanticscholar.org
| Parameter | Energy (eV) |
|---|---|
| EHOMO | -5.49 |
| ELUMO | -1.99 |
| Energy Gap (ΔE) | 3.50 |
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior and conformational changes of 1-Butyl-2-phenyl-1H-imidazole in various environments. For instance, MD simulations can model the molecule's interaction with a solvent, such as water, to understand its stability and solvation properties. uantwerpen.be
In studies of similar imidazole derivatives, MD simulations were performed by placing a single molecule in a cubic box with water molecules, using force fields like OPLS 2005 within an NPT ensemble to maintain constant pressure and temperature. uantwerpen.be Other applications include simulating the adsorption of related molecules onto material surfaces, such as an Fe (110) surface, to investigate their potential as corrosion inhibitors. researchgate.net These simulations are typically run for several nanoseconds to observe the system's evolution and calculate interaction energies. uantwerpen.beresearchgate.net
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a molecule when it interacts with a specific biological target, usually a protein or enzyme. clinmedjournals.org This method is instrumental in drug discovery for identifying potential therapeutic agents.
For derivatives of this compound, docking studies have been conducted to explore their potential as inhibitors for various biological targets. The primary goal is to determine the binding mode and calculate a docking score or binding energy, which indicates the strength of the interaction. nih.gov Lower binding energy values suggest a more stable complex and higher potential inhibitory activity. uantwerpen.beclinmedjournals.org Key interactions, such as hydrogen bonds and hydrophobic interactions between the ligand and the amino acid residues in the target's active site, are analyzed to understand the mechanism of action. clinmedjournals.org
Table 3: Examples of Protein Targets and Binding Affinities for Related Imidazole Derivatives
| Compound Type | Protein Target | PDB ID | Binding Affinity (kcal/mol) | Source |
|---|---|---|---|---|
| Substituted Imidazole | Cyclin-Dependent Kinase (CDK) inhibitor | Not Specified | -6.3 | uantwerpen.be |
| N-alkylated-2-phenyl-1H-benzimidazole | Dihydrofolate reductase (DHFR) from S. aureus | 3FYV | Not Specified (Docking Score in kJ/mol) | nih.gov |
| Aryl-substituted Imidazole | Trypanothione Reductase | Not Specified | Not Specified (Evaluated by Ki) | clinmedjournals.org |
| Tetrasubstituted Imidazole | Cyclooxygenase-2 (COX-2) | Not Specified | -5.516 | researchgate.net |
Hirshfeld Surface Analysis and Intermolecular Interaction Studies
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. iucr.orgresearchgate.net By mapping properties like dnorm (normalized contact distance) onto the Hirshfeld surface, one can identify regions of close intermolecular contacts, which are crucial for the stability of the crystal packing. derpharmachemica.com
Table 4: Percentage Contribution of Intermolecular Contacts from Hirshfeld Surface Analysis of Related Imidazole Derivatives
| Compound Type | Interaction | Contribution (%) | Source |
|---|---|---|---|
| 2-[1-(4-butylphenyl)-4,5-diphenyl-1H-imidazol-2-yl]phenol | H···H | 61.8% | derpharmachemica.com |
| N-tert-butyl-2-(4-methoxyphenyl)-imidazo[1,2-a]pyridine | H···H | 68.3% | iucr.org |
| C···H | 18.2% | ||
| N···H | 7.1% | ||
| 1-butyl-5/6-chloro-2-methyl-1H-benzo[d]imidazole | H···H | 50.1% | researchgate.net |
| Cl···H | 32.0% |
Coordination Chemistry and Catalytic Applications
Application in Heterogeneous Catalysis (e.g., Clay-Supported Imidazoles)
The immobilization of imidazole-based catalysts onto solid supports represents a key strategy in developing recoverable and reusable heterogeneous catalytic systems. Clay minerals, such as montmorillonite (B579905) (MMT), have been effectively used as supports for derivatives of 2-phenyl-1H-imidazole in facilitating organic reactions. researchgate.net
In one study, various derivatives of 2-phenyl-1H-imidazole were supported on Calcium-Montmorillonite (Ca-MMT) and Copper-Montmorillonite (Cu-MMT) to catalyze the Henry reaction (nitroaldol reaction). researchgate.net The research compared the efficacy of the catalysts under both homogeneous and heterogeneous conditions. The clay-supported catalysts demonstrated several advantages, including increased amounts of cis-cyclopropanes in certain reactions and, crucially, the ability to be recovered and reused without a significant loss of catalytic activity. researchgate.net The heterogeneous method proved superior in terms of reaction time and yield for specific imidazole (B134444) derivatives. researchgate.net This approach highlights the potential for creating environmentally friendly and efficient catalytic processes by anchoring imidazole compounds to solid supports. researchgate.net
The table below summarizes the comparative catalytic performance in the Henry reaction.
| Catalyst System | Condition | Yield | Reaction Time | Reusability |
| 2-phenyl-1H-imidazole derivative | Homogeneous | Varies | Varies | No |
| Clay-Supported 2-phenyl-1H-imidazole derivative | Heterogeneous | High (up to 77%) | Reduced | Yes |
Data synthesized from research on 2-phenyl-1H-imidazole derivatives in the Henry reaction. researchgate.net
Role as Ionic Liquid Components in Catalytic Systems
Imidazolium-based ionic liquids (ILs) are valued in catalysis for their unique properties, including low vapor pressure, high thermal stability, and tunable solvency. The 1-butyl-imidazole core is a common structural motif in these ILs.
A series of 1-butylimidazole (B119223) based ionic liquids have been synthesized through the quaternization reaction with various aryl halides, yielding compounds with potential applications in catalysis and other fields. researchgate.net For instance, 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIm][OAc]) has demonstrated excellent catalytic activity in the methanolysis of poly(ethylene 2,5-furandicarboxylate) (PEF), a bio-based alternative to PET plastic. rsc.org This process allows for the chemical recycling of the polymer back to its monomer, dimethyl furan-2,5-dicarboxylate (B1257723) (DMFD), with high efficiency. rsc.org Under optimized conditions, the [BMIm][OAc]-catalyzed reaction achieved nearly complete PEF degradation and a high yield of DMFD, and the ionic liquid could be recycled multiple times without significant loss of activity. rsc.org
Furthermore, imidazolium-based ILs have been designed as acidic catalysts for the synthesis of complex heterocyclic molecules like 2-aryl-1H-phenanthro[9,10-d]imidazoles. researchgate.net These novel ILs can act as reusable catalysts in solvent-free conditions, offering advantages such as high conversion rates, short reaction times, and simplified experimental procedures. researchgate.net The dicationic nature of some imidazolium (B1220033) ILs, featuring two imidazolium rings connected by a linker, has also been explored to enhance catalytic activity in reactions such as the synthesis of carbamates. uniroma1.it Studies on these dicationic ILs have shown that the length of the alkyl chain on the imidazole ring, such as a butyl group, influences catalytic efficiency. uniroma1.it
The interaction of imidazolium ILs with biological macromolecules has also been investigated. Crystallographic studies on the interaction of 1-butyl-3-methylimidazolium chloride ([BMIM][Cl]) with enzymes have provided insight into how these ILs function in biocatalytic systems. nih.gov The [BMIM] cation was found to interact with enzyme surface residues through hydrophobic and cation-π interactions, which can influence enzyme stability and activity. nih.gov
Phosphine-Imidazole Ligands in Organometallic Catalysis
In the field of organometallic chemistry, ligands play a critical role in modulating the reactivity and selectivity of metal catalysts. Imidazole-based phosphine (B1218219) ligands have emerged as practical and effective components in transition metal catalysis, particularly in palladium-catalyzed reactions. nih.gov
These ligands combine the structural features of an N-heterocyclic imidazole ring with a phosphine group, creating a hybrid ligand system. They have been successfully applied in the palladium-catalyzed hydroxylation of aryl halides, a significant transformation in organic synthesis. nih.gov The imidazole moiety can influence the electronic and steric properties of the metal center, thereby enhancing catalytic performance. nih.gov The development of such ligands is crucial for expanding the scope of cross-coupling reactions, enabling the synthesis of complex molecules under milder conditions. acs.org The utility of N-heterocyclic phosphines, including those based on pyrrole (B145914) and triazole in addition to imidazole, has been demonstrated in various cross-coupling reactions that produce drug-like molecules. acs.org
The general structure of these ligands allows for fine-tuning of their properties by modifying substituents on either the imidazole ring or the phosphorus atom, providing a versatile platform for catalyst design in organometallic catalysis. nih.govacs.org
Applications in Materials Science and Engineering
Design and Development of Novel Functional Materials
The imidazole (B134444) scaffold is a fundamental building block in the development of functional materials due to its coordination chemistry, hydrogen bonding capabilities, and electronic properties. ontosight.ai While the broader class of imidazole derivatives is utilized in creating new materials like corrosion inhibitors and dyes, specific research detailing the design and development of novel functional materials exclusively using 1-Butyl-2-phenyl-1H-imidazole is not extensively available in the public domain. The unique combination of a flexible butyl group and a rigid phenyl group at positions 1 and 2, respectively, suggests potential for creating materials with tailored properties, such as liquid crystals or functional polymers, though this remains an area for future exploration.
Exploration in Photoluminescent and Optical Materials
Imidazole derivatives are known for their fluorescent properties, making them candidates for applications in organic light-emitting diodes (OLEDs), sensors, and organic lasers. researchgate.net The photoluminescent behavior is often linked to the extent of π-conjugation and the presence of electron-donating or -withdrawing groups.
While specific photophysical data for this compound is not readily found in the searched literature, studies on closely related benzimidazole (B57391) derivatives offer insights. For instance, Ethyl 1-butyl-2-(2-hydroxy-4-methoxyphenyl)-1H-benzo[d]imidazole-5-carboxylate, a more complex molecule containing the 1-butyl-2-phenyl-imidazole core structure, exhibits interesting photoluminescent properties. mdpi.comsemanticscholar.org In an acetonitrile (B52724) solution, this related compound displays absorption maxima at 229, 262, and 326 nm. mdpi.comsemanticscholar.org Upon excitation, it shows dual emission peaks at 369 nm and a stronger one at 429 nm, with a notable Stokes shift of 103 nm. mdpi.comsemanticscholar.org In a solid-state thin film, the emission maximum shifts to 460 nm. mdpi.comsemanticscholar.org These properties are attributed to phototautomerization. mdpi.comsemanticscholar.org The study of such derivatives suggests that the 1-butyl-2-phenyl-imidazole moiety could be a promising component for creating new blue-emitting materials. mdpi.com However, without direct experimental data, the specific optical and photoluminescent characteristics of this compound remain to be determined.
Integration into Polymeric Systems and Dendritic Architectures
The incorporation of functional molecules into polymers and dendrimers is a key strategy for developing advanced materials with applications in drug delivery, catalysis, and electronics. thno.org Dendritic polymers, with their highly branched and well-defined structures, offer a multitude of terminal groups for functionalization. thno.org
There is limited specific information in the searched results regarding the integration of this compound into polymeric or dendritic systems. The presence of the imidazole ring suggests that it could be incorporated into polymer backbones or as a pendant group. Such materials could potentially exhibit interesting properties, but this area of research for this specific compound appears to be underexplored.
Investigations in Electrochemistry (e.g., Ionic Conductivity for Batteries/Fuel Cells)
Imidazole-based compounds, particularly imidazolium (B1220033) ionic liquids, are extensively studied for their applications in electrochemical devices like batteries and fuel cells due to their ionic conductivity, thermal stability, and wide electrochemical windows. mdpi.comresearchgate.netasianpubs.org
However, specific studies on the ionic conductivity of this compound for battery or fuel cell applications are not prevalent in the reviewed literature. Research in this area tends to focus on imidazolium salts, where the imidazole ring is quaternized to form a cation. For example, anion exchange membranes for fuel cells have been prepared using 1-Butyl-4,5-dimethyl-imidazole, which demonstrated an ionic conductivity of 16.1 mS/cm at 20°C when incorporated into a crosslinked polymer matrix. rsc.org Another example is 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) (BMIBF4), an ionic liquid that has been investigated as an electrolyte for lithium-ion batteries, showing an ionic conductivity of 3.0 mS/cm at 25°C. asianpubs.org While these examples highlight the potential of the butyl-imidazole core, they are structurally distinct from the neutral this compound, and their electrochemical properties cannot be directly extrapolated.
Studies on Corrosion Inhibition Mechanisms (theoretical and surface interaction studies)
While direct experimental studies on the corrosion inhibition properties of this compound are limited in the provided search results, research on the closely related compound 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) provides significant insights. researchgate.net The addition of a methyl group to the phenyl ring and the presence of a fused benzene (B151609) ring (benzimidazole) are the key structural differences.
Theoretical studies using quantum chemical calculations and molecular dynamics have been employed to predict and understand the inhibition performance of BMPB on mild steel in a 1.0 M HCl solution. researchgate.net These theoretical results, confirmed by electrochemical measurements, indicate that BMPB exhibits high inhibitory efficiency by forming a protective film on the steel surface. researchgate.net The adsorption of BMPB on the mild steel surface follows the Langmuir adsorption isotherm. researchgate.net
The following table summarizes the inhibition efficiency of the related compound, 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB), on mild steel in 1.0 M HCl, as determined by electrochemical measurements.
| Inhibitor Concentration | Corrosion Current Density (μA/cm²) | Inhibition Efficiency (%) |
| Blank | 1056 | - |
| 0.05 mM BMPB | 185.3 | 82.4 |
| 0.1 mM BMPB | 102.8 | 90.3 |
| 0.2 mM BMPB | 58.7 | 94.4 |
| 0.5 mM BMPB | 31.2 | 97.0 |
| 1.0 mM BMPB | 19.5 | 98.2 |
Data for the related compound 1-Butyl-2-(4-methylphenyl)benzimidazole (BMPB) in 1.0 M HCl. researchgate.net
Advanced Biological and Pharmaceutical Research Perspectives
Investigation of Enzyme and Receptor Interactions
The unique structural combination of a butyl group at the N-1 position and a phenyl group at the C-2 position of the imidazole (B134444) ring has prompted investigations into its modulatory effects on several key biological targets.
Studies on Hydroxysteroid Dehydrogenase (HSD) Inhibition
11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) is a crucial enzyme in regulating glucocorticoid metabolism, converting cortisone (B1669442) to the active hormone cortisol. wikipedia.org Its inhibition is a therapeutic strategy for conditions like obesity, type 2 diabetes, and metabolic syndrome. researchgate.net While direct studies on 1-butyl-2-phenyl-1H-imidazole are not extensively documented, research on related benzimidazole (B57391) structures provides valuable insights. For instance, a series of 2-phenyl-1H-benzo[d]imidazole derivatives has been designed and synthesized as novel inhibitors of 17β-HSD10, an enzyme implicated in Alzheimer's disease. This highlights the potential of the 2-phenyl-imidazole core in interacting with the HSD family of enzymes. The introduction of alkyl groups, such as a butyl chain, at the N-1 position is a common strategy in medicinal chemistry to modulate pharmacokinetic properties and target engagement.
Peroxisome Proliferator-Activated Receptor Gamma (PPARγ) Modulation Research
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a central role in lipid and glucose metabolism, making them significant targets for metabolic diseases. nih.gov The gamma isoform, PPARγ, is the molecular target for the thiazolidinedione class of insulin-sensitizing drugs. nih.gov The potential for imidazole-based compounds to modulate PPARγ has been explored. For example, the drug Losartan, which contains a 2-butyl-imidazole moiety, has been shown to exert some of its effects through PPARγ activation. uni-regensburg.de Furthermore, other novel benzamide (B126) derivatives are being investigated as PPARγ modulators. google.com While direct evidence for this compound is pending, the established activity of structurally related compounds suggests that this chemical scaffold is a promising area for research in the development of new PPARγ modulators.
Xanthine (B1682287) Oxidase (XO) Inhibition Studies
Xanthine oxidase (XO) is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid. mdpi.com Overproduction of uric acid can lead to hyperuricemia and gout. Consequently, XO inhibitors are a primary therapy for these conditions. caldic.com The 2-phenyl-1H-imidazole core is a known scaffold for XO inhibition. Research has demonstrated that 1-hydroxy-2-phenyl-4-pyridyl-1H-imidazole derivatives exhibit potent inhibitory activity against xanthine oxidase. nih.govsci-hub.st In these studies, modifications to the phenyl ring, such as the addition of an iso-pentyloxy group, were found to enhance inhibitory potency. nih.gov One study revealed that a specific derivative, compound 4f, acted as a mixed-type xanthine oxidase inhibitor with an IC50 value of 0.64 μM. nih.gov Although these studies focus on derivatives with a hydroxyl group at the N-1 position, they underscore the potential of the 2-phenyl-imidazole structure as a platform for designing novel XO inhibitors. The influence of an N-1 butyl group on this activity remains a subject for future investigation.
Histamine (B1213489) H2-Receptor Antagonism Studies
Histamine is a biogenic amine that mediates its effects through four receptor subtypes (H1, H2, H3, and H4). nih.gov The imidazole ring is a core structural feature of histamine itself and, consequently, of many histamine receptor antagonists. H2-receptor antagonists are widely used to reduce gastric acid secretion. ontosight.ai Structurally novel classes of potent histamine H2 receptor antagonists, such as (imidazolylphenyl)formamidines, have been developed based on the imidazole scaffold. acs.org While the 2-phenylhistamine structure has been more associated with H1 receptor agonism, the broader class of imidazole derivatives is known for H2 antagonism. ontosight.ainih.gov The specific activity of this compound as a histamine H2-receptor antagonist has not been definitively characterized in available research, representing a gap in the current understanding of its full pharmacological profile.
Antimicrobial Research Paradigms (in vitro focus)
The imidazole scaffold is a well-established pharmacophore in the development of antimicrobial agents. The introduction of lipophilic substituents, such as butyl and phenyl groups, can significantly influence the antimicrobial spectrum and potency.
Antibacterial Mechanism Investigations
In vitro studies have explored the antibacterial activity of N-alkylated-2-phenyl-1H-benzimidazole derivatives, which are structurally very similar to this compound. One study systematically evaluated a series of these compounds against various bacterial strains. nih.govacs.org The length of the alkyl chain at the N-1 position was found to be a critical determinant of antibacterial efficacy.
The compound 1-butyl-2-phenyl-1H-benzo[d]imidazole (1d) , the direct benzimidazole analogue, was specifically tested. It demonstrated good inhibitory activity against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values of 512 μg/mL for both. nih.gov However, it showed no significant activity against Streptococcus faecalis (MIC > 1024 μg/mL) or the Gram-negative bacterium Escherichia coli (MIC > 1024 μg/mL). nih.govresearchgate.net
The study highlighted that increasing the alkyl chain length from butyl to hexyl or heptyl enhanced the activity against S. faecalis. researchgate.net This suggests that the lipophilicity conferred by the N-alkyl group plays a crucial role in penetrating the bacterial cell envelope, a key step in the mechanism of action for this class of compounds. The general inactivity against Gram-negative bacteria like E. coli is a common feature for this series, likely due to the additional outer membrane barrier present in these organisms. researchgate.net The proposed antibacterial mechanism for potent analogues in this class involves the inhibition of essential enzymes like dihydrofolate reductase (DHFR). acs.org
Below is an interactive data table summarizing the in vitro antibacterial activity of 1-butyl-2-phenyl-1H-benzo[d]imidazole (1d).
| Bacterial Strain | Type | MIC (μg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 512 | nih.gov |
| MRSA | Gram-positive | 512 | nih.gov |
| Streptococcus faecalis | Gram-positive | >1024 | nih.govresearchgate.net |
| Escherichia coli | Gram-negative | >1024 | nih.gov |
Antifungal Mechanism Investigations
The antifungal properties of imidazole derivatives are a significant area of research. Studies on compounds related to this compound suggest that their mechanism of action is closely tied to their structural features, particularly the substituents on the imidazole and phenyl rings.
Research on a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives has shed light on the antifungal mechanism. The introduction of alkyl groups at the 1-position of 2-phenyl-1H-benzo[d]imidazole was shown to result in positive antifungal activities. nih.gov Specifically, compounds with shorter alkyl chains (methyl to butyl) at the N-1 position demonstrated notable antifungal potency. nih.govacs.org This suggests that the lipophilicity conferred by the butyl group plays a crucial role in the compound's ability to penetrate fungal cell membranes. The antifungal activity is believed to be dependent on the size, position, and electronic effects of the substituents on both the imidazole moiety and the phenyl ring. nih.gov For instance, the presence of an n-Butyl group at position 1 of the imidazole ring has been associated with high antifungal activity. nih.gov
The likely mechanism of action for many antifungal azoles involves the inhibition of lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane. Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. While not directly studied for this compound itself, this is a common mechanism for this class of compounds.
| Compound Structure | Fungal Strain | Activity (MIC in µg/mL) | Reference |
|---|---|---|---|
| 1-Alkyl-2-phenyl-1H-benzo[d]imidazole derivatives | Candida albicans, Aspergillus niger | MIC values ranging from 64 to 512 µg/mL for compounds with methyl to butyl groups. | nih.govacs.org |
| Imidazole derivative with n-Butyl group at position 1 | S. cerevisiae, C. albicans, C. krusei | High antifungal activity (greater than 80% growth inhibition at 500 µM). | nih.gov |
Antiviral Mechanism Investigations
The antiviral potential of imidazole-containing compounds has been explored against a variety of viruses. For derivatives of 2-phenylbenzimidazole, antiviral activity has been reported, suggesting that this structural motif is a promising scaffold for the development of antiviral agents. rjptonline.org
While direct studies on this compound are limited, research on related benzimidazole derivatives provides insights into possible mechanisms. One proposed mechanism is the inhibition of viral enzymes crucial for replication. For example, some benzimidazole derivatives have been found to inhibit topoisomerases, which would disrupt the viral life cycle. Other studies have shown that certain substituted imidazole derivatives can effectively inhibit human cytomegalovirus and varicella-zoster virus strains.
Another significant antiviral target for imidazole-based compounds is the hepatitis C virus (HCV) nonstructural protein 5A (NS5A). nih.gov The imidazole ring is considered a valuable component in the design of NS5A inhibitors due to its ability to mimic peptide bonds, offering improved bioavailability and resistance to metabolic degradation. nih.gov Although these studies were not conducted on this compound specifically, they highlight a key mechanistic pathway for this class of compounds.
Antileishmanial Activity Research
Substituted imidazoles have emerged as a promising class of compounds in the search for new treatments for leishmaniasis. Research has demonstrated that aryl-substituted imidazoles exhibit significant activity against Leishmania parasites. clinmedjournals.orgclinmedjournals.org
The mechanism of antileishmanial action for imidazole derivatives is thought to be multifactorial. One of the primary targets is sterol biosynthesis in the parasite, specifically the enzyme CYP51. nih.gov Inhibition of this enzyme disrupts the integrity of the parasite's cell membrane. Potent hybrid compounds bearing an imidazole terminal group have been identified as strong inhibitors of recombinant CYP51 from L. donovani. nih.gov
In studies of aryl-substituted imidazoles against L. amazonensis, the nature of the substituent on the phenyl ring at position 2 of the imidazole core was found to significantly influence the inhibitory power. clinmedjournals.orgclinmedjournals.org While direct research on this compound is not specified, a tetrasubstituted imidazole analogue containing a butyl group has been identified as a potential antileishmanial agent through virtual screening and molecular docking studies, suggesting its potential to interact with key parasitic targets. clinmedjournals.orgclinmedjournals.org
Antiproliferative Research in Cellular Models (mechanistic focus)
The antiproliferative properties of this compound analogues have been investigated in various cancer cell lines. A series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives, which includes structures with a butyl group at the N-1 position and a phenyl group at the C-2 position, have shown notable activity against the MDA-MB-231 human breast cancer cell line. nih.govacs.org
The mechanistic focus of this research points towards the inhibition of key enzymes involved in cell proliferation. Molecular docking studies have suggested that these compounds may interact with the binding site of dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleotides and amino acids, thereby inhibiting DNA synthesis and cell growth. nih.govacs.org
Furthermore, the antiproliferative potency of related imidazole-containing chalcones has been shown to be highly dependent on the alkyl group attached to the imidazole ring. mdpi.com In some instances, the presence of a butyl group on the imidazole moiety contributes to significant antiproliferative effects. mdpi.com For other related benzimidazole derivatives, the proposed mechanism of action involves the induction of apoptosis.
| Compound Series | Cell Line | Observed Effect/Activity | Potential Mechanism | Reference |
|---|---|---|---|---|
| N-alkylated 2-(substituted phenyl)-1H-benzimidazoles | MDA-MB-231 (human breast cancer) | Compound with a butyl group at N-1 showed an IC50 value of 29.39 µM. | Interaction with dihydrofolate reductase (DHFR). | nih.gov |
| Licochalcone A-inspired chalcones with 1-butyl-1H-imidazol-2-yl moiety | Prostate cancer cells | Antiproliferative potency is dependent on the R group on the imidazole. | Not specified | mdpi.com |
Structure-Activity Relationship (SAR) Elucidation for Biological Targets (mechanistic focus)
The biological activity of this compound and its analogues is intrinsically linked to their chemical structure. Structure-activity relationship (SAR) studies have been crucial in elucidating the features that govern their interactions with biological targets.
For antifungal activity, SAR analysis has revealed that the nature of the substituent at position 1 of the imidazole ring is a key determinant. nih.gov The presence of an n-butyl group has been correlated with high antifungal potency, likely due to an optimal balance of lipophilicity and steric factors that facilitate interaction with the fungal target, such as lanosterol 14α-demethylase. nih.gov Similarly, in antiproliferative studies, the length of the alkyl chain at the N-1 position of 2-phenyl-1H-benzo[d]imidazole derivatives influences their efficacy, with the butyl group being a favorable substituent in some cases. nih.govacs.org
The substitution pattern on the phenyl ring at position 2 is also critical. For antileishmanial activity, the presence of electron-donating or electron-withdrawing groups on this phenyl ring can significantly alter the compound's potency. clinmedjournals.orgclinmedjournals.org These SAR insights are fundamental for the rational design of more potent and selective imidazole-based therapeutic agents. The imidazole ring itself, along with a tertiary amine, has been identified as critical for the activity of some imidazole derivatives. nih.gov
Computational Drug Design and Target Identification
Computational approaches are increasingly being employed to accelerate the discovery and optimization of imidazole-based drug candidates. These methods allow for the prediction of binding affinities, the identification of potential biological targets, and the elucidation of interaction mechanisms at the molecular level.
Virtual screening has proven to be a valuable tool in the identification of promising imidazole-containing compounds for various therapeutic applications. In the context of antileishmanial drug discovery, virtual screening of 5-nitroimidazole analogues led to the identification of a compound with a butyl group as having great potential to kill L. donovani parasites. clinmedjournals.orgclinmedjournals.org This approach involves docking large libraries of compounds into the active site of a known biological target to predict which molecules are most likely to bind and exert a biological effect.
Docking-based virtual screening is a widely used strategy. mdpi.com For instance, virtual screening has been used to identify potential inhibitors of the SARS-CoV-2 main protease from databases of known drugs, with some of the hits containing imidazole scaffolds. chemrxiv.orgacs.org These computational techniques, by filtering vast chemical spaces, enable researchers to prioritize the synthesis and biological evaluation of the most promising candidates, thereby saving time and resources in the drug development pipeline. nih.gov
Pharmacophore Modeling
Pharmacophore modeling is a cornerstone of modern drug discovery, providing a virtual framework of the essential steric and electronic features required for a molecule to interact with a specific biological target. A pharmacophore model helps in identifying and designing new molecules with potential therapeutic activity. For this compound, a detailed pharmacophore model would delineate the spatial arrangement of its key features, such as hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
The key structural components of this compound that would be integral to a pharmacophore model are:
The Imidazole Core: This five-membered ring with two nitrogen atoms is a crucial feature. One of the nitrogen atoms can act as a hydrogen bond acceptor, a common interaction in biological systems. The aromatic nature of the ring also allows for potential π-π stacking interactions with aromatic residues in a protein's active site.
The 2-Phenyl Group: This bulky, hydrophobic group significantly influences the molecule's steric profile and lipophilicity. It can engage in hydrophobic interactions and van der Waals forces within a binding pocket. The phenyl ring itself can also participate in π-π stacking.
A hypothetical pharmacophore model for a target interacting with this compound would likely include a hydrophobic feature corresponding to the butyl and phenyl groups, and a hydrogen bond acceptor feature from one of the imidazole nitrogens. The precise geometry and distances between these features would be determined through computational studies, often involving the analysis of a set of active and inactive molecules. Such models are instrumental in virtual screening of large compound libraries to identify novel hits with similar interaction profiles. acs.org
Table 1: Potential Pharmacophoric Features of this compound
| Feature | Structural Component | Potential Interaction Type |
| Hydrophobic | Butyl group, Phenyl group | Hydrophobic interaction, van der Waals forces |
| Aromatic | Phenyl group, Imidazole ring | π-π stacking |
| Hydrogen Bond Acceptor | Imidazole Nitrogen | Hydrogen bonding |
Biotechnological Applications (e.g., extraction and purification of biomolecules)
The unique chemical properties of imidazole and its derivatives have led to their use in various biotechnological applications, particularly in the separation and purification of biomolecules. The imidazole ring's ability to act as a ligand for metal ions and its pH-dependent charge are key to these applications.
A significant application of imidazole is in immobilized metal affinity chromatography (IMAC) , a widely used technique for purifying recombinant proteins that have been engineered to include a polyhistidine tag (His-tag). In IMAC, a chromatography resin is chelated with divalent metal ions, such as nickel (Ni²⁺) or cobalt (Co²⁺). The His-tagged proteins bind to this resin via the coordinate covalent bonds between the imidazole side chains of the histidine residues and the immobilized metal ions.
While this compound itself is not directly used as the eluting agent, the principle relies on the competitive binding of a high concentration of a soluble imidazole compound. This free imidazole displaces the His-tagged protein from the resin, allowing for its elution and purification. researchgate.net
The structural characteristics of this compound, specifically the presence of both hydrophobic (butyl and phenyl groups) and polar (imidazole ring) moieties, suggest its potential utility in other separation techniques. For instance, it could be investigated as a component of:
Aqueous Two-Phase Systems (ATPS): ATPS are liquid-liquid extraction methods used for the separation and purification of biomolecules. The partitioning of a biomolecule between the two aqueous phases is influenced by factors such as hydrophobicity, charge, and size. Ionic liquids, some of which are based on substituted imidazolium (B1220033) salts, have been explored for their use in ATPS for biomolecule extraction. mdpi.com The dual nature of this compound could potentially be exploited to modulate the partitioning behavior of proteins or other biomolecules in such systems.
Ligands in Affinity Chromatography: The imidazole moiety can be functionalized and immobilized onto a solid support to create an affinity chromatography matrix. While histidine is the natural choice for IMAC, synthetic imidazole derivatives could be designed to have specific binding properties for certain biomolecules. The butyl and phenyl groups of this compound would introduce significant hydrophobic character to such a ligand, potentially enabling mixed-mode chromatography where separation is based on both affinity and hydrophobic interactions. Ligands with hydrophobic groups like phenyl and alkyl chains are used in chromatographic separation. google.com
Table 2: Potential Biotechnological Applications of this compound and Related Compounds
| Application | Role of Imidazole Moiety | Potential Contribution of Butyl & Phenyl Groups |
| Immobilized Metal Affinity Chromatography (IMAC) | Competitive ligand for elution of His-tagged proteins (as free imidazole) | Not directly applicable for elution, but could be part of a modified stationary phase |
| Aqueous Two-Phase Systems (ATPS) | Component of ionic liquids influencing phase separation and partitioning | Modulating hydrophobicity and partitioning behavior |
| Affinity Chromatography Ligand | Immobilized ligand for specific biomolecule binding | Introducing hydrophobic interactions for mixed-mode chromatography |
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of 1-Butyl-2-phenyl-1H-imidazole?
The synthesis typically involves cyclocondensation reactions using substituted aldehydes and amines under reflux conditions. For example, solvent-free approaches utilizing Eaton’s reagent (P₂O₅/MeSO₃H) can achieve high yields (90–96%) by promoting Friedel-Crafts acylation without hazardous solvents . Optimization of reaction parameters (e.g., temperature, catalyst loading) is critical for reproducibility.
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Structural confirmation requires a combination of:
- ¹H/¹³C NMR : To identify substituent positions and confirm regioselectivity .
- IR spectroscopy : To detect functional groups like C=N and N-H bonds .
- High-Resolution Mass Spectrometry (HRMS) : For exact molecular weight validation . Cross-referencing data from multiple techniques minimizes misinterpretation .
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Software tools like SHELXL (for refinement) and ORTEP-3 (for visualization) are widely used to analyze X-ray diffraction data. SHELXL’s robustness in handling twinned or high-resolution data ensures accurate bond-length and angle measurements .
Advanced Research Questions
Q. What computational strategies predict the electronic properties of this compound?
Density Functional Theory (DFT) calculations at the B3LYP/6-31G * level can model electronic distributions, frontier molecular orbitals, and reactivity indices. These simulations align with experimental NMR shifts and aid in rationalizing regioselective functionalization .
Q. How can researchers address contradictions in spectroscopic vs. crystallographic data?
Discrepancies may arise from dynamic effects (e.g., tautomerism in solution vs. solid state). Validate using:
Q. What strategies enable regioselective C–H functionalization of this compound?
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows late-stage diversification. For example, aryl bromides at the C4/C5 positions undergo coupling with boronic acids to yield biaryl derivatives with >85% regioselectivity .
Q. How are hydrogen-bonding networks analyzed in imidazole-based crystals?
Etter’s graph set theory categorizes hydrogen bonds into discrete (e.g., chains, rings) or complex patterns. Tools like Mercury (CCDC) quantify bond distances/angles and map supramolecular architectures .
Q. What in silico methods evaluate the bioactivity of this compound derivatives?
- Molecular docking (AutoDock Vina): Predict binding affinities to targets like EGFR by simulating ligand-receptor interactions .
- ADMET prediction (SwissADME): Assess pharmacokinetic properties (e.g., LogP, bioavailability) .
Q. How can green chemistry principles improve synthetic protocols?
Solvent-free reactions, microwave-assisted synthesis, and recyclable catalysts (e.g., SiO₂-supported reagents) reduce waste and energy consumption. For example, solvent-free Friedel-Crafts acylation minimizes environmental impact .
Q. What experimental controls ensure reproducibility in cytotoxicity assays?
Include:
- Positive controls (e.g., doxorubicin for apoptosis assays).
- DMSO vehicle controls : To rule out solvent toxicity.
- Triplicate measurements : For statistical validation of IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
